Herkesterone
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Overview
Description
Herkesterone is a natural product found in Serratula coronata with data available.
Scientific Research Applications
1. Cancer Research
Ecdysterone, found in arthropods and some plants, demonstrates a tumor suppressive effect on breast cancer cell lines. It reduces glycolysis and respiration in cancer cells, induces autophagy, and synergizes with doxorubicin to induce cell death in breast cancer lines, while having minimal effects on non-transformed human fibroblasts (Shuvalov et al., 2020).
2. Muscular Development
Ecdysterone plays a role in skeletal muscle hypertrophy. It has been shown to increase muscle fiber size in male rats and enhance physical performance. The anabolic activity of Ecdysterone is linked to the activation of estrogen receptor beta (ERβ), suggesting therapeutic potential for muscle injuries and degenerative diseases (Parr et al., 2014).
3. Glucose Metabolism
Ecdysterone exhibits a suppressive effect on hyperglycemia induced by various agents. In experimental studies, it reduced blood glucose levels in alloxan-diabetic mice and stimulated the incorporation of glucose into proteins and glycogen in the liver (Yoshida et al., 1971).
4. Metabolic Syndrome and Diabetes
Ecdysterone has shown promising results in improving glucose metabolism and enhancing muscle insulin signaling in high-fat diet-fed mice. This is achieved by altering the acylcarnitine profile and increasing mitochondrial oxidative phosphorylation complexes, suggesting potential applications in treating metabolic syndrome and diabetes (Wang et al., 2011).
5. Cardiovascular Health
Ecdysterone-80, derived from Serratula coronata L., demonstrates cardioprotective properties in experimental chronic cardiac failure (CCF). It reduces hormone-transmitter imbalances and prevents myocardial hypertrophy, suggesting potential therapeutic applications in cardiovascular health (Fedorov et al., 2009).
6. Sexual Function
Studies on ecdysterone and ecdysten have shown positive effects on sexual function under experimental and clinical conditions. In rats, ecdysterone improved behavioral aspects of sexual function, and in men with infertility, it enhanced copulative function and sperm quality (Mirzaev et al., 2000).
7. Degenerative Diseases
Ecdysterone exhibits non-hormonal biological effects beneficial for degenerative diseases. These include adaptogenic, gastroprotective, antioxidant effects, suppression of neurodegenerative processes, and cardiovascular protection (Cahlíková et al., 2011).
8. Anabolic Potential in Livestock
Ecdysteroids like ecdysterone may have potential as anabolic agents in food-producing animals. They have been studied for their ability to enhance protein synthesis in mammalian tissue, suggesting possible applications in animal breeding (Bizec et al., 2002).
properties
Product Name |
Herkesterone |
---|---|
Molecular Formula |
C27H42O8 |
Molecular Weight |
494.6 g/mol |
IUPAC Name |
(2S,3R,5S,10R,13R,14S,17S)-2,3,5,14-tetrahydroxy-10,13-dimethyl-17-[(2R,3S)-2,3,6-trihydroxy-6-methylheptan-2-yl]-1,2,3,4,12,15,16,17-octahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H42O8/c1-22(2,32)9-8-20(30)25(5,33)19-7-11-26(34)16-12-21(31)27(35)14-18(29)17(28)13-24(27,4)15(16)6-10-23(19,26)3/h6,12,17-20,28-30,32-35H,7-11,13-14H2,1-5H3/t17-,18+,19-,20-,23+,24+,25+,26+,27+/m0/s1 |
InChI Key |
IPPARPMLJLUMNP-DDKGYFRNSA-N |
Isomeric SMILES |
C[C@]12CC=C3C(=CC(=O)[C@]4([C@@]3(C[C@@H]([C@@H](C4)O)O)C)O)[C@@]1(CC[C@@H]2[C@](C)([C@H](CCC(C)(C)O)O)O)O |
Canonical SMILES |
CC12CC=C3C(=CC(=O)C4(C3(CC(C(C4)O)O)C)O)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O |
synonyms |
herkesterone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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